

(rac)-Talazoparib: A Comparative Analysis of Off-Target Kinase Inhibition

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Compound of Interest					
Compound Name:	(rac)-Talazoparib				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase inhibition profile of **(rac)-Talazoparib** with other prominent PARP inhibitors. The information presented is supported by experimental data to aid in the critical evaluation of its selectivity and potential for off-target effects.

Executive Summary

(rac)-Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA single-strand break repair. Its efficacy in cancers with defective DNA damage response pathways, such as those with BRCA1/2 mutations, is well-established. A critical aspect of any targeted therapy is its selectivity. This guide focuses on the off-target effects of Talazoparib on the human kinome, the collection of protein kinases in the body.

Experimental evidence from broad kinase screening panels demonstrates that Talazoparib is a highly selective PARP inhibitor with minimal off-target kinase activity. In a comprehensive screen of 392 human kinases, Talazoparib exhibited only weak interactions with two kinases, CLK3 and MTOR, at a high concentration (10 μ M).[1] This profile is significantly cleaner than some other approved PARP inhibitors, such as Rucaparib and Niraparib, which have been shown to interact with a larger number of kinases. Olaparib, another PARP inhibitor, showed no significant off-target kinase binding in the same screen.[1]



The high selectivity of Talazoparib suggests a lower potential for side effects mediated by unintended kinase inhibition. However, understanding the potential implications of even weak off-target interactions is crucial for a complete safety and efficacy assessment.

Comparative Analysis of Off-Target Kinase Inhibition

The following table summarizes the off-target kinase inhibition profiles of Talazoparib and other selected PARP inhibitors based on a comprehensive in vitro kinase screen.

Compound	Primary Target(s)	Number of Off- Target Kinases (>65% inhibition at 10 µM)	Identified Off- Target Kinases (Weak Interaction)	Reference
(rac)-Talazoparib	PARP1, PARP2	2	CLK3, MTOR	[1]
Olaparib	PARP1, PARP2, PARP3	0	None Identified	[1]
Rucaparib	PARP1, PARP2, PARP3	37	Multiple, including DYRK1A, PIM1, CDK16	[2][3]
Niraparib	PARP1, PARP2	23	Multiple, including DYRK1A, DYRK1B, PIM3	[1][3]

Experimental Protocols

The off-target kinase profiling of Talazoparib and other PARP inhibitors was primarily conducted using a competitive binding assay platform, such as the KINOMEscan™ assay from DiscoverX (now part of Eurofins). This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.



KINOMEscan™ Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Talazoparib) to a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified, typically using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.

Materials:

- DNA-tagged human kinases
- Immobilized kinase ligand on a solid support (e.g., beads)
- Test compound (e.g., (rac)-Talazoparib) dissolved in DMSO
- Binding buffer
- · Wash buffer
- · Elution buffer
- qPCR reagents

Procedure:

- Kinase Preparation: A panel of DNA-tagged recombinant human kinases is prepared.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- Competition Assay:
 - The test compound is serially diluted in DMSO and then added to wells of a microtiter plate.



- The DNA-tagged kinase and the immobilized ligand are added to the wells containing the test compound.
- The plate is incubated to allow the binding reaction to reach equilibrium.
- Washing: Unbound kinase and test compound are removed by washing the solid support.
- Elution: The bound kinase is eluted from the solid support.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The amount of kinase captured is inversely proportional to the binding affinity
 of the test compound. The results are often expressed as the percentage of the control
 (vehicle-treated) signal. A lower percentage indicates stronger binding. Dissociation
 constants (Kd) can also be determined from dose-response curves.

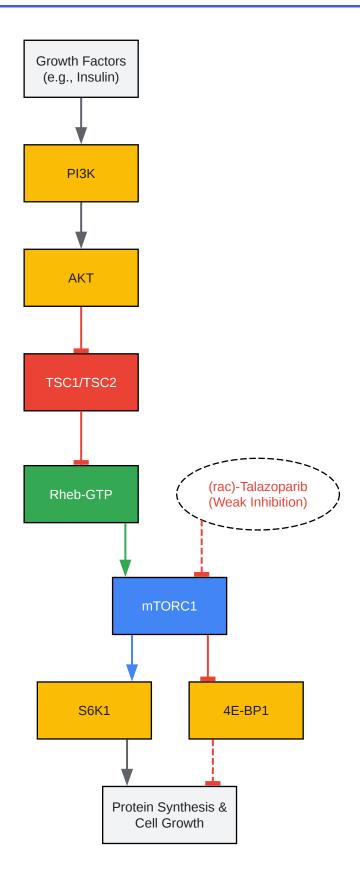
Potential Signaling Pathway Implications

While the off-target interactions of Talazoparib with CLK3 and MTOR are weak, it is valuable for researchers to be aware of the signaling pathways in which these kinases are involved.

MTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6][7][8] It integrates signals from growth factors, nutrients, and cellular energy status.[4][6]





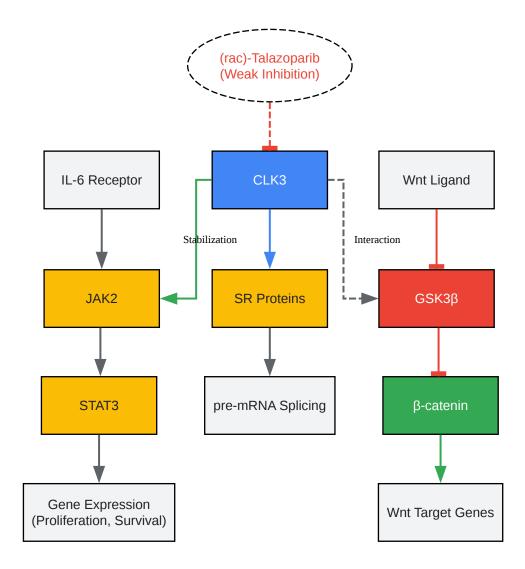
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Simplified MTOR Signaling Pathway



CLK3 Signaling Interactions

Cdc-like kinase 3 (CLK3) is a dual-specificity kinase involved in the regulation of pre-mRNA splicing.[9][10] Recent studies have also implicated CLK3 in various signaling pathways related to cancer cell proliferation and survival, including the IL-6/STAT3 and Wnt signaling pathways. [10][11]



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CLK3 Signaling Interactions

Conclusion

(rac)-Talazoparib stands out as a highly selective PARP inhibitor with a favorable off-target kinase profile compared to some other approved agents in its class. The minimal and weak



interactions observed with CLK3 and MTOR at high concentrations suggest a low likelihood of clinically relevant side effects mediated by off-target kinase inhibition. This high degree of selectivity reinforces its targeted mechanism of action against PARP enzymes. For researchers and drug developers, the focused activity of Talazoparib provides a more precise tool for studying PARP inhibition and may translate to a better-tolerated therapeutic agent. Continued vigilance and further studies are always warranted to fully characterize the complete pharmacological profile of any therapeutic agent.

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